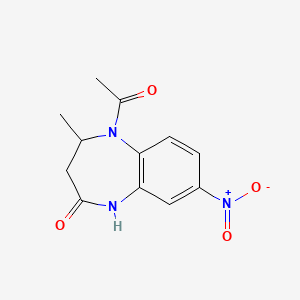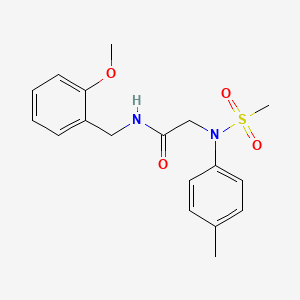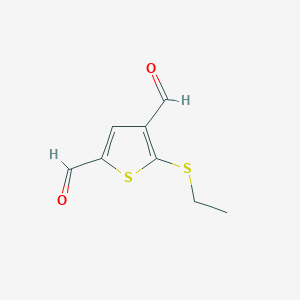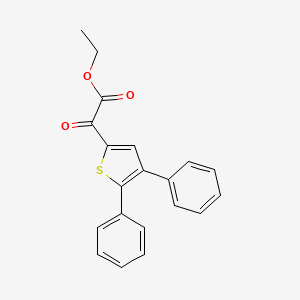![molecular formula C17H18N4O2 B4920610 5-cyclopropyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4920610.png)
5-cyclopropyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-pyrazole-3-carboxamide is a compound known for its role as a cyclin-dependent kinase (CDK) inhibitor with antineoplastic activity . This compound is a carboxamide resulting from the formal condensation of the primary amino group of 5-cyclopropyl-1H-pyrazol-3-amine with the carboxy group of (2S)-2-phenylpropanoic acid, where the phenyl ring is substituted at the para position by a 2-oxopyrrolidin-1-yl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-pyrazole-3-carboxamide involves several steps. One common method includes the following steps :
Formation of 5-cyclopropyl-1H-pyrazol-3-amine: This intermediate is synthesized by reacting cyclopropyl hydrazine with ethyl acetoacetate under reflux conditions.
Condensation Reaction: The primary amino group of 5-cyclopropyl-1H-pyrazol-3-amine is then condensed with the carboxy group of (2S)-2-phenylpropanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Substitution Reaction: The phenyl ring is substituted at the para position by a 2-oxopyrrolidin-1-yl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones.
Reduction: Reduction reactions can occur at the pyrazole ring, converting it to a dihydropyrazole derivative.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Cyclopropyl ketones.
Reduction: Dihydropyrazole derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
5-cyclopropyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications :
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting cyclin-dependent kinases, which are crucial for cell cycle regulation.
Medicine: Investigated for its potential as an antineoplastic agent, particularly in the treatment of cancers with overactive CDK activity.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in drug discovery.
Wirkmechanismus
The compound exerts its effects by inhibiting cyclin-dependent kinase 2 (CDK2), a protein-serine/threonine kinase involved in cell cycle regulation . By binding to the active site of CDK2, it prevents the phosphorylation of target proteins required for cell cycle progression, thereby inhibiting cell proliferation. This mechanism is particularly effective in cancer cells with dysregulated CDK activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PHA-533533: Another CDK2 inhibitor with a similar structure but different substituents on the pyrazole ring.
5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one: Shares the cyclopropyl group but has a different core structure.
N-{3-[(5-Cyclopropyl-2-{[3-(2-Oxopyrrolidin-1-Yl)phenyl]amino}pyrimidin-4-Yl)amino]propyl}cyclobutanecarboxamide: Contains a similar pyrrolidin-1-yl group but has a pyrimidine core.
Uniqueness
5-cyclopropyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of a cyclopropyl group, a pyrazole ring, and a 2-oxopyrrolidin-1-yl-substituted phenyl ring. This unique structure contributes to its high specificity and potency as a CDK2 inhibitor, making it a valuable compound in cancer research and drug development.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-16-5-2-8-21(16)13-4-1-3-12(9-13)18-17(23)15-10-14(19-20-15)11-6-7-11/h1,3-4,9-11H,2,5-8H2,(H,18,23)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYZTGCNHWGGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=NNC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[[2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4920551.png)
![2-[(3,5-DICHLORO-4-HYDROXYPHENYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE](/img/structure/B4920557.png)
![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,4-difluorophenyl)propanamide](/img/structure/B4920565.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)phenyl]propanamide](/img/structure/B4920567.png)
![methyl 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoate](/img/structure/B4920582.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4920585.png)



![N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4920622.png)

![9-METHOXY-4-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE](/img/structure/B4920640.png)
